molecular formula C9H15NO2 B3007313 Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate CAS No. 2165664-53-7

Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate

Cat. No.: B3007313
CAS No.: 2165664-53-7
M. Wt: 169.224
InChI Key: FJBOAQXNCZOODB-YUMQZZPRSA-N
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Description

Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and a suitable carboxylate ester. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to ensure precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
  • (2S,5S)-5-[(N-Acetyl-N-methyl-L-isoleucyl)amino]-4-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxamide

Uniqueness

Methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for creating molecules with specific conformational and reactivity characteristics .

Properties

IUPAC Name

methyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-5-4-7(10-8)6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBOAQXNCZOODB-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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